molecular formula C8H5BrF3NO3S B1506372 Methyl 5-bromo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate CAS No. 852330-31-5

Methyl 5-bromo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate

Cat. No. B1506372
M. Wt: 332.1 g/mol
InChI Key: AUIUYLZMPYTXPA-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate” is a chemical compound with the molecular formula C8H5BrF3NO3S . It is used in organic synthesis .


Synthesis Analysis

The synthesis of this compound involves a reaction with water and potassium carbonate in methanol at 20℃ for 2 hours . The mixture of methyl 5-bromo-3-[(trifluoroacetyl)amino]thiophene-2-carboxylate, potassium carbonate, methanol, and water is stirred at room temperature for 2 hours . After the solvent is removed at reduced pressure, the residue is extracted with EtOAc, and the extract is washed with water and brine, dried over Na2SO4, and filtered . The residue is then purified by column chromatography to give the title compound .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered ring with one sulfur atom . It also contains a bromine atom, a trifluoroacetamido group, and a carboxylate group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 332.09 . Other specific properties such as melting point, boiling point, and density are not provided in the search results .

Scientific Research Applications

Synthesis and Derivative Formation

  • Methyl 5-bromo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate and its derivatives have been extensively studied for their role in the synthesis of complex heterocyclic compounds. For instance, in the synthesis of benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridines, methyl 2-(bromomethyl)thiophene-3-carboxylates react with substituted 2-hydroxybenzonitriles to give methyl 2-[(2-cyanophenoxy)methyl]thiophene-3-carboxylates, which then undergo tandem cyclization (Yagodkina-Yakovenko, Bol’but, & Vovk, 2018).

  • The compound's derivatives have also been used to synthesize pharmacologically active benzo[b]thiophen derivatives, important in medicinal chemistry (Chapman, Clarke, Gore, & Sharma, 1971).

Catalytic Reactions

  • In catalysis, thiophene-2-carboxylates substituted at the 3-position are coupled with various aryl/heteroaryl bromides under in situ decarboxylation, yielding 5-arylated thiophene-3-sulfonic amides or esters (Bheeter, Bera, & Doucet, 2013).

Functionalization in Organic Synthesis

  • Methyl thiophene-2-carboxylate derivatives are used as synthetic equivalents in the formation of long-chain esters with remote hydroxyl and carboxyl groups. They react regioselectively with various compounds under promotion by samarium diiodide (Yang, Nandy, Selvakumar, & Fang, 2000).

Exploration of Thiophene Chemistry

Photochemical Synthesis

  • The photochemical synthesis of phenyl-2-thienyl derivatives uses compounds like 5-bromo-thiophene-2-carbaldehyde, related to the methyl 5-bromo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate, indicating the compound's importance in photochemical reactions (Antonioletti et al., 1986).

Computational and Structural Studies

  • Computational and structural studies of thiophene derivatives, including those related to methyl 5-bromo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate, have been conducted to understand their chemical properties and potential applications (Balakit et al., 2017).

Safety And Hazards

Specific safety and hazard information for this compound is not provided in the search results .

properties

IUPAC Name

methyl 5-bromo-3-[(2,2,2-trifluoroacetyl)amino]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO3S/c1-16-6(14)5-3(2-4(9)17-5)13-7(15)8(10,11)12/h2H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUIUYLZMPYTXPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)Br)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60719262
Record name Methyl 5-bromo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate

CAS RN

852330-31-5
Record name Methyl 5-bromo-3-(2,2,2-trifluoroacetamido)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of diisopropylamine (20 mL) in tetrahydrofuran (200 mL) was added 1.6M n-butyllithium/hexane solution (82.4 mL) while stirring under ice-cooling, and the mixture was stirred at 0° C. for 15 min. After stirring, the reaction system was cooled to −78° C., and a solution of methyl 3-[(trifluoroacetyl)amino]thiophene-2-carboxylate (10 g) in tetrahydrofuran (50 mL) was added dropwise. After the completion of the dropwise addition, the mixture was stirred at the same temperature for 1 hr, and 1,2-dibromoethane (20.6 mL) was added. After stirring at the same temperature for 30 min, the reaction system was allowed to warm to room temperature, and further stirred for 30 min. The reaction system was poured into saturated aqueous sodium hydrogen carbonate (600 mL), and the mixture was extracted with ethyl acetate, washed with brine, and dried over anhydrous sodium sulfate. Insoluble material was removed by filtration, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (5.3 g) as a yellow solid.
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20 mL
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n-butyllithium hexane
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82.4 mL
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200 mL
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10 g
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50 mL
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20.6 mL
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600 mL
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Synthesis routes and methods II

Procedure details

In reaction scheme 5 the synthesis of compound B53 is described. The intermediate 3-amino-5-bromo-thiophene-2-carboxylic acid methyl ester (compound B54b) is obtained according to a procedure described in literature (Bioorganic & Medicinal Chemistry Letters 17 (2007) 2535-2539) by conversion of methyl 3-aminothiophene-2-carboxylate to methyl 3-[(trifluoroacetyl)amino]thiophene-2-carboxylate with trifluoroacetic acid anhydride followed by a lithiation/bromination sequence using n-butyllithium and 1,2-dibromoethane to give methyl 5-bromo-3-[(trifluoroacetyl)amino]thiophene-2-carboxylate which is hydrolysed under basic conditions using potassium carbonate to obtain 3-amino-5-bromo-thiophene-2-carboxylic acid methyl ester (compound B54b).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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